2-[(2,5-dimethylbenzyl)sulfanyl]-3,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-one
Description
Its structure comprises a fused thiophene-pyrimidine core with a sulfanyl-linked 2,5-dimethylbenzyl group at position 2 and methyl substituents at positions 3, 5, and 6. The 2,5-dimethylbenzyl group introduces steric bulk and lipophilicity, which may influence receptor binding and metabolic stability.
Properties
Molecular Formula |
C18H20N2OS2 |
|---|---|
Molecular Weight |
344.5 g/mol |
IUPAC Name |
2-[(2,5-dimethylphenyl)methylsulfanyl]-3,5,6-trimethylthieno[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C18H20N2OS2/c1-10-6-7-11(2)14(8-10)9-22-18-19-16-15(17(21)20(18)5)12(3)13(4)23-16/h6-8H,9H2,1-5H3 |
InChI Key |
MQJROXXVFUIJKC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CSC2=NC3=C(C(=C(S3)C)C)C(=O)N2C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,5-dimethylbenzyl)sulfanyl]-3,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-one typically involves multi-step organic reactions. One common approach is to start with the thieno[2,3-d]pyrimidinone core, which can be synthesized through cyclization reactions involving appropriate precursors. The introduction of the 2,5-dimethylbenzylsulfanyl group is achieved through nucleophilic substitution reactions, where a suitable thiol or sulfide reagent reacts with a halogenated precursor under basic conditions. The methyl groups are introduced via alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization or chromatography. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
2-[(2,5-dimethylbenzyl)sulfanyl]-3,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can undergo reduction reactions, particularly at the sulfanyl group, using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic and heterocyclic rings can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated reagents, strong bases or acids depending on the type of substitution.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, sulfides.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-[(2,5-dimethylbenzyl)sulfanyl]-3,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development for targeting specific biological pathways.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-[(2,5-dimethylbenzyl)sulfanyl]-3,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound’s sulfanyl group can form covalent bonds with thiol groups in proteins, potentially inhibiting enzyme activity or altering protein function. The thieno[2,3-d]pyrimidinone core may interact with nucleic acids or other biomolecules, affecting cellular processes. The exact molecular targets and pathways depend on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 2-[(2,5-dimethylbenzyl)sulfanyl]-3,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-one (hereafter referred to as the target compound) with structurally related thieno[2,3-d]pyrimidin-4(3H)-one derivatives, focusing on substituents, synthesis, and biological activity:
Key Observations:
Substituent Effects on Bioactivity: The benzylamino group at position 2 (compound 5a) correlates with significant cytotoxicity against melanoma cells, suggesting that amino-linked aromatic groups enhance anticancer activity . Sulfanyl-linked aromatic groups (e.g., 2,5-dimethylbenzyl or 3-chlorobenzyl) may improve lipophilicity and target binding, though direct activity data for the target compound is lacking . Methyl groups at positions 5 and 6 (common in multiple analogs) likely stabilize the core structure, as seen in derivatives with antimicrobial and enzyme-inhibitory properties .
Synthesis Methods: The target compound’s synthesis likely follows routes similar to and , involving thieno[2,3-d]pyrimidin-4(3H)-one core formation via oxazine-dione intermediates or Claisen-Schmidt condensations, followed by sulfanyl-group introduction . Yields for sulfanyl-containing analogs range from 46% to 86%, depending on reaction conditions and substituent complexity .
Structural vs. Functional Trends: Position 3 substituents: The target compound’s methyl group at position 3 contrasts with ethyl in CAS 573945-48-7. Electron-withdrawing groups (e.g., chlorine in 3-chlorobenzyl) could modulate electronic effects on the core, though evidence for this is indirect .
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